8-Methylchroman-2,4-dione
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Overview
Description
8-Methylchroman-2,4-dione is a heterocyclic compound with the molecular formula C10H8O3. It is a derivative of chromanone, a significant structural entity in medicinal chemistry. This compound is known for its diverse biological activities and serves as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 8-Methylchroman-2,4-dione involves several routes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production often employs optimized synthetic routes to ensure high yield and purity. For instance, the reaction of 3-chloropentane-2,4-dione with suitable aromatic compounds under controlled conditions can yield this compound .
Chemical Reactions Analysis
8-Methylchroman-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Scientific Research Applications
8-Methylchroman-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: This compound is used in the formulation of cosmetics and skincare products due to its beneficial properties
Mechanism of Action
The mechanism of action of 8-Methylchroman-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
8-Methylchroman-2,4-dione is compared with other similar compounds such as chromanone, chromone, and chromene. While all these compounds share a similar core structure, this compound is unique due to the presence of a methyl group at the 8th position, which significantly influences its biological activity and chemical reactivity .
Similar Compounds
- Chromanone
- Chromone
- Chromene
- Benzopyran
Properties
Molecular Formula |
C10H8O3 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
8-methylchromene-2,4-dione |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-4H,5H2,1H3 |
InChI Key |
LPDKRCSZUIZQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CC(=O)O2 |
Origin of Product |
United States |
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